molecular formula C16H25N3O3 B5736259 N-[(E)-[4-[di(propan-2-yl)amino]-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide

N-[(E)-[4-[di(propan-2-yl)amino]-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide

Cat. No.: B5736259
M. Wt: 307.39 g/mol
InChI Key: LLMWLEUJXAOZNQ-SFQUDFHCSA-N
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Description

N-[(E)-[4-[di(propan-2-yl)amino]-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a carboxamide group, and a di(propan-2-yl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-[di(propan-2-yl)amino]-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methylfuran-3-carboxylic acid with di(propan-2-yl)amine under specific conditions to form the desired product. The reaction conditions often involve the use of a dehydrating agent and a catalyst to facilitate the formation of the carboxamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-[di(propan-2-yl)amino]-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(E)-[4-[di(propan-2-yl)amino]-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-[4-[di(propan-2-yl)amino]-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[4-[di(propan-2-yl)amino]-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a furan ring and a di(propan-2-yl)amino group sets it apart from other compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

N-[(E)-[4-[di(propan-2-yl)amino]-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-10(2)19(11(3)4)15(20)9-12(5)17-18-16(21)14-7-8-22-13(14)6/h7-8,10-11H,9H2,1-6H3,(H,18,21)/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMWLEUJXAOZNQ-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(\C)/CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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